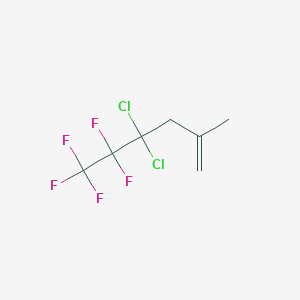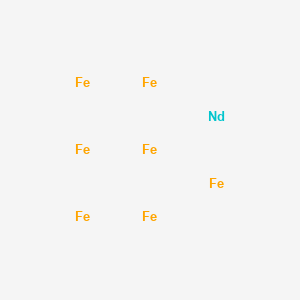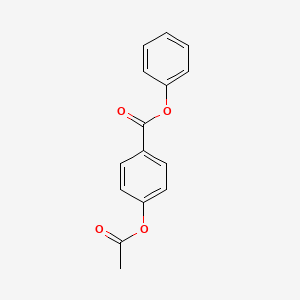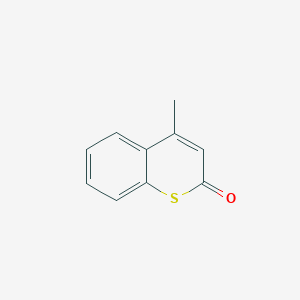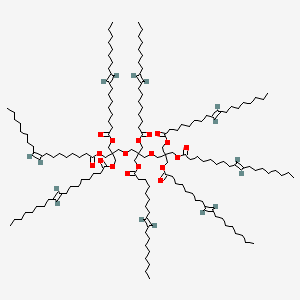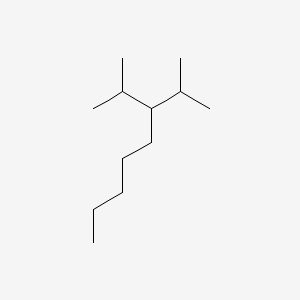
3-Isopropyl-2-methyl-octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2-methyl-octane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to an octane backbone. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methyl-octane can be achieved through various organic reactions. One common method involves the alkylation of octane with isopropyl and methyl groups. This can be done using Friedel-Crafts alkylation, where octane reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-2-methyl-octane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light or heat.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts like zeolites.
Major Products Formed:
Halogenation: 3-Isopropyl-2-methyl-octyl chloride or bromide.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
3-Isopropyl-2-methyl-octane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological systems, though specific applications are limited.
Industry: Utilized in the petrochemical industry as a component in fuel formulations and as a solvent.
Mécanisme D'action
As an alkane, 3-Isopropyl-2-methyl-octane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate for halogenation, combustion, and cracking processes.
Comparaison Avec Des Composés Similaires
2-Methyl-3-octanone: A ketone with a similar carbon backbone but different functional groups.
3-Isopropyl-2-methylhexane: A shorter alkane with similar branching.
3,3-Diethyl-4-methyl-5-isopropyl-octane: Another branched alkane with a more complex structure.
Uniqueness: 3-Isopropyl-2-methyl-octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure influences its boiling point, melting point, and reactivity compared to other alkanes.
Propriétés
Numéro CAS |
13287-19-9 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-12(10(2)3)11(4)5/h10-12H,6-9H2,1-5H3 |
Clé InChI |
KBIUKRVYBYJVSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
